4,6-二氯-2-乙基-5-氟嘧啶

描述

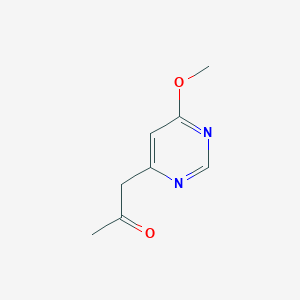

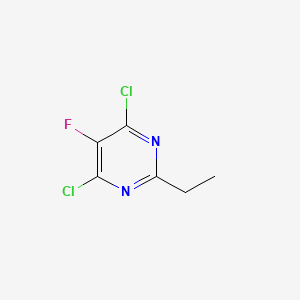

4,6-Dichloro-2-ethyl-5-fluoropyrimidine is a chemical compound with the CAS Number: 1152109-89-1 . It has a molecular weight of 195.02 . It is a useful intermediate for pharmaceuticals . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-ethyl-5-fluoropyrimidine is1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 . The SMILES string is CCc1ncnc(Cl)c1F . Physical and Chemical Properties Analysis

4,6-Dichloro-2-ethyl-5-fluoropyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 235.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 41.8±0.3 cm3, and a molar volume of 136.8±3.0 cm3 . It is slightly soluble in water .科学研究应用

合成和生物学特性

Jansa等人(2014年)的研究探讨了5-取代的2-氨基-4,6-二氯嘧啶的合成,包括4,6-二氯-2-乙基-5-氟嘧啶的衍生物。这些化合物显示出对小鼠腹膜细胞中免疫激活的一氧化氮产生的抑制作用。值得注意的是,5-氟-2-氨基-4,6-二氯嘧啶表现出很高的活性,IC50为2 µM,表明其在免疫调节应用中的潜力(Jansa et al., 2014)。

激酶抑制剂用于癌症治疗

Wada等人(2012年)开发了具有2,4-二取代-5-氟嘧啶核的新化合物,这些核在各种抗癌药物中都有所见。这些化合物,包括4,6-二氯-2-乙基-5-氟嘧啶的变体,被合成为潜在的激酶抑制剂,这是癌症治疗中的一个关键靶点(Wada et al., 2012)。

抗癌药物中间体的合成

郭雷明(2012年)的研究突出了4,6-二氯-2-甲基嘧啶的合成,这是制备抗癌药物如达他替尼的重要中间体。这个过程涉及环化和氯化步骤,暗示了4,6-二氯-2-乙基-5-氟嘧啶在合成其他有效抗癌药物中的类似用途(Guo Lei-ming, 2012)。

药物化学应用

Liu等人(2019年)描述了一种合成2,6-二取代-4-氟嘧啶的方法,展示了氟嘧啶衍生物作为药物化学中的构建块的多功能性。这包括对4,6-二氯-2-乙基-5-氟嘧啶等衍生物的潜在应用(Liu et al., 2019)。

安全和危害

The safety information for 4,6-Dichloro-2-ethyl-5-fluoropyrimidine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that pyrimidine derivatives often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .

Mode of Action

They get incorporated into the growing DNA strand during replication, causing premature termination .

Biochemical Pathways

As a pyrimidine derivative, it’s likely to affect the dna synthesis pathway, leading to disruption of cell replication and growth .

Pharmacokinetics

It’s known that pyrimidine derivatives are usually well absorbed and widely distributed in the body .

Result of Action

Fluoropyrimidines typically result in the inhibition of dna synthesis, leading to cell death .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the stability and activity of chemical compounds .

属性

IUPAC Name |

4,6-dichloro-2-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWBZTOPEQGYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

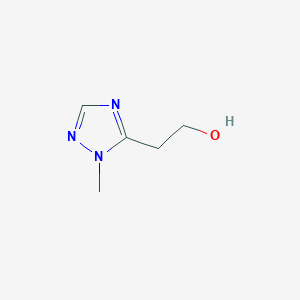

![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)

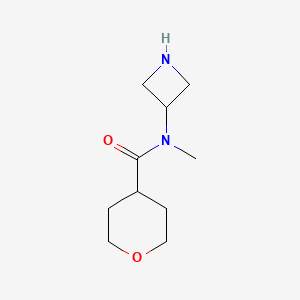

![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)

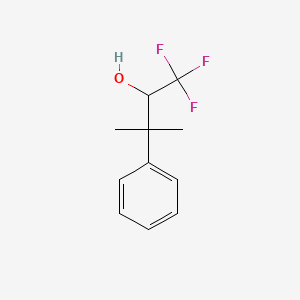

![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)